molecular formula C21H21BrN2S B11507786 4-Benzyl-1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]piperidine

4-Benzyl-1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]piperidine

Cat. No.: B11507786
M. Wt: 413.4 g/mol
InChI Key: PXCLIBXNICTADG-UHFFFAOYSA-N
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Description

4-Benzyl-1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]piperidine is a complex organic compound with the molecular formula C21H21BrN2S. This compound features a piperidine ring substituted with a benzyl group and a thiazolyl group, which in turn is substituted with a bromophenyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]piperidine typically involves multi-step organic reactions. One common method involves the formation of the thiazole ring through a cyclization reaction between a bromophenyl thioamide and an α-haloketone. This intermediate is then reacted with a piperidine derivative to form the final product. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-Benzyl-1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzyl-1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyl-1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]piperidine is unique due to the presence of both a thiazole ring and a piperidine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its ability to undergo various chemical reactions and its potential biological activities set it apart from other similar compounds.

Properties

Molecular Formula

C21H21BrN2S

Molecular Weight

413.4 g/mol

IUPAC Name

2-(4-benzylpiperidin-1-yl)-4-(4-bromophenyl)-1,3-thiazole

InChI

InChI=1S/C21H21BrN2S/c22-19-8-6-18(7-9-19)20-15-25-21(23-20)24-12-10-17(11-13-24)14-16-4-2-1-3-5-16/h1-9,15,17H,10-14H2

InChI Key

PXCLIBXNICTADG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NC(=CS3)C4=CC=C(C=C4)Br

Origin of Product

United States

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